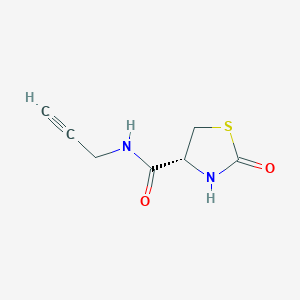

(R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide

描述

(R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide is a useful research compound. Its molecular formula is C7H8N2O2S and its molecular weight is 184.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide, also known as SHIP 2a, is a compound with significant biological activity, particularly as a cystathione γ-lyase (CSE) inhibitor. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 172.21 g/mol. Its structure includes a thiazolidine ring that contributes to its biological activity.

SHIP 2a functions primarily as a CSE inhibitor, which is crucial for regulating hydrogen sulfide (H₂S) production in biological systems. The inhibition of CSE by SHIP 2a has been shown to have various physiological effects:

- Inhibition of H₂S Production : SHIP 2a exhibits an IC50 value of 6.3 μM, indicating its potency in inhibiting H₂S production in mouse aorta homogenates and affecting L-cysteine-induced relaxation in rat aortic rings ex vivo .

Antimicrobial Properties

Recent studies have indicated that compounds related to SHIP 2a exhibit antimicrobial activity. For instance, derivatives of thiazolidinecarboxamides have been synthesized and evaluated for their efficacy against various bacterial and fungal strains. These compounds demonstrated significant antimicrobial properties, with minimum inhibitory concentrations (MIC) in the range of 10.7–21.4 μmol/mL against several pathogens .

Case Studies

- Antimicrobial Evaluation : A series of thiazolidine derivatives were synthesized and tested against eight bacterial and eight fungal species. The best-performing compound within this series showed potent activity against both types of pathogens, suggesting potential clinical applications in treating infections .

- CSE Inhibition Studies : In vivo studies demonstrated that SHIP 2a effectively reduces H₂S levels, which has implications for conditions associated with elevated H₂S, such as hypertension and inflammation .

Table: Summary of Biological Activities

科学研究应用

Medicinal Chemistry Applications

-

Enzyme Inhibition

- (R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide is identified as a potent and selective competitive inhibitor of cystathionine γ-lyase (CSE), an enzyme involved in the transsulfuration pathway. This inhibition plays a crucial role in regulating sulfur metabolism and has implications for various physiological processes, including:

- Hypertension : By modulating hydrogen sulfide (H₂S) production, the compound may influence vascular function and blood pressure regulation.

- Diabetes : The compound's effects on metabolic pathways could offer therapeutic benefits in managing diabetes-related complications.

- Neuroprotection : Research indicates potential neuroprotective effects through modulation of H₂S signaling pathways.

- (R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide is identified as a potent and selective competitive inhibitor of cystathionine γ-lyase (CSE), an enzyme involved in the transsulfuration pathway. This inhibition plays a crucial role in regulating sulfur metabolism and has implications for various physiological processes, including:

-

Drug Development

- The compound serves as a lead structure for developing new therapeutic agents targeting metabolic disorders. Its unique thiazolidine scaffold allows for further modifications to enhance efficacy and specificity against biological targets.

The biological activities of this compound are primarily attributed to its interaction with cystathionine γ-lyase. Research has demonstrated that this compound can affect various cellular processes, making it a candidate for further investigation in the following areas:

- Cancer Therapy : By inhibiting CSE, the compound may disrupt tumor growth and survival mechanisms.

- Inflammation : Its potential anti-inflammatory properties could be beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with biological targets:

- In vitro Studies : Research conducted on cell lines has shown that the compound effectively reduces CSE activity, leading to decreased levels of H₂S and associated metabolites.

- Animal Models : In vivo studies have indicated that administration of the compound results in significant changes in blood pressure regulation and metabolic profiles in diabetic models.

- Therapeutic Potential : Ongoing investigations are exploring the use of this compound in combination therapies for cancer treatment, aiming to enhance efficacy while minimizing side effects.

化学反应分析

Hydrolysis Reactions

The compound undergoes hydrolysis at two primary sites: the amide bond and the thiazolidine ring.

Amide Hydrolysis

-

Acidic Conditions : The amide group hydrolyzes to form (R)-2-oxo-4-thiazolidinecarboxylic acid and propargylamine.

Thiazolidine Ring Opening

-

Basic Conditions : The thiazolidine ring opens via nucleophilic attack at the carbonyl group, yielding a mercaptoamide intermediate.

Condensation Reactions

The propynylamine moiety participates in alkyne-specific reactions:

-

Example :

Nucleophilic Additions

The 2-oxo group reacts with nucleophiles:

Schiff Base Formation

-

Reacts with primary amines (e.g., aniline) under mild acidic conditions:

Reductive Amination

-

Ketone reduction with NaBHCN and amines yields secondary amines.

Stereochemical Considerations

The (R)-configuration at C4 affects reaction outcomes:

| Reaction | Stereochemical Impact |

|---|---|

| Enzymatic Inhibition | Enhanced binding to cystathionine γ-lyase due to chiral recognition |

| Ring-Opening | Retention of configuration in mercaptoamide products |

Stability and Degradation

常见问题

Basic Questions

Q. What are the key synthetic routes for (R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide, and how is purity ensured?

The compound is synthesized via coupling reactions using (R)-2-oxothiazolidine-4-carboxylic acid and propargylamine derivatives. A standard protocol involves activating the carboxylic acid with EDCI·HCl and HOBt in anhydrous DMF, followed by reaction with the amine at 60°C for 18 hours under inert conditions. Post-synthesis, purity is validated using HPLC (≥98%) and spectroscopic techniques like -NMR and IR to confirm functional groups and stereochemistry . Yield optimization requires monitoring reaction progress via TLC and rigorous purification through recrystallization or column chromatography .

Q. Which spectroscopic and analytical methods are critical for structural confirmation?

Structural elucidation relies on:

- NMR spectroscopy : - and -NMR to assign proton environments and carbon backbone.

- IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and amide (N-H, ~3300 cm) stretches.

- Elemental analysis : To verify empirical formula (CHNOS) .

- HPLC : Quantify purity and detect impurities. Replication of published spectral data is essential for validation .

Q. How is the compound’s stereochemical integrity maintained during synthesis?

Chiral purity is preserved using enantiomerically pure starting materials (e.g., (R)-2-oxothiazolidine-4-carboxylic acid) and avoiding racemization-prone conditions. Reaction parameters like temperature control (<60°C) and anhydrous solvents (DMF) minimize epimerization. Chiral HPLC or polarimetry ([α]) post-synthesis confirms retention of configuration .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be resolved?

Discrepancies often arise from assay variability (e.g., cell lines, concentrations) or impurities. Strategies include:

- Reproducing studies : Strict adherence to published protocols (e.g., enzyme inhibition assays ).

- Comparative analysis : Cross-referencing bioactivity data with structural analogs (e.g., thiazolidinecarboxamide derivatives ).

- Purity reassessment : Re-analyzing batches via LC-MS to rule out degradation products .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock, Schrödinger Suite) models binding affinities to enzymes like viral proteases or kinases. Density Functional Theory (DFT) calculates charge distribution and reactive sites, while MD simulations assess stability in biological matrices. Validation requires correlating computational results with experimental IC values from enzyme assays .

Q. How can coupling efficiency in thiazolidinecarboxamide synthesis be optimized?

Key factors include:

- Coupling reagents : EDCI·HCl/HOBt outperforms DCC due to reduced side reactions.

- Solvent choice : Anhydrous DMF enhances reagent solubility and reaction homogeneity.

- Stoichiometry : A 2:1 molar ratio of acid to amine ensures complete conversion.

- Temperature : 60°C balances reaction rate and by-product minimization .

Q. What strategies mitigate by-product formation during oxidation/reduction steps in related syntheses?

- Oxidation : Use catalytic KMnO in acidic conditions to avoid over-oxidation to carboxylic acids.

- Reduction : LiAlH selectively reduces esters to alcohols without attacking amide bonds.

- By-product monitoring : GC-MS or -NMR tracks intermediates, enabling real-time adjustments .

Q. How do crystallographic studies resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction determines bond lengths (e.g., C7–S1: 1.76 Å) and dihedral angles, resolving tautomeric forms or rotational isomers. Data refinement with software like SHELXL validates structural assignments against theoretical models .

Q. Methodological Considerations

属性

IUPAC Name |

(4R)-2-oxo-N-prop-2-ynyl-1,3-thiazolidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-2-3-8-6(10)5-4-12-7(11)9-5/h1,5H,3-4H2,(H,8,10)(H,9,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEQVHWJNCRXGP-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1CSC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCNC(=O)[C@@H]1CSC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。